molecular formula C24H26N2O7 B7707741 2-acetyl-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide

2-acetyl-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide

货号: B7707741
分子量: 454.5 g/mol
InChI 键: PLSPPIAEUNULGI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-acetyl-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as ETC-1002, is a small molecule drug that has shown potential in treating cardiovascular diseases such as hypercholesterolemia and atherosclerosis.

作用机制

2-acetyl-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide works by inhibiting ATP-citrate lyase, an enzyme involved in the synthesis of fatty acids and cholesterol. By inhibiting this enzyme, this compound reduces the production of LDL-cholesterol and triglycerides, while increasing the production of HDL-cholesterol. Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPK), which plays a key role in regulating energy metabolism and has been implicated in the pathogenesis of cardiovascular diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects that contribute to its cardiovascular benefits. These include reducing inflammation, improving endothelial function, and reducing oxidative stress. Additionally, this compound has been shown to improve insulin sensitivity and glucose metabolism, which may have implications for the treatment of diabetes.

实验室实验的优点和局限性

2-acetyl-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, there are also limitations to its use, including its low bioavailability and the need for high doses to achieve therapeutic effects. Additionally, the lack of long-term safety data for this compound is a concern that needs to be addressed in future studies.

未来方向

There are several future directions for research on 2-acetyl-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide. One area of interest is the potential for combination therapy with other lipid-lowering drugs, such as statins. Another area of interest is the use of this compound in the treatment of other cardiovascular diseases, such as heart failure and hypertension. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans. Finally, the use of this compound in combination with lifestyle modifications, such as diet and exercise, should be explored as a potential strategy for preventing and treating cardiovascular diseases.

合成方法

The synthesis of 2-acetyl-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide involves the reaction of 2-acetylquinoxaline with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as pyridine. The resulting product is then oxidized using hydrogen peroxide to yield this compound. The synthesis method has been optimized to improve yield and purity, making it suitable for large-scale production.

科学研究应用

2-acetyl-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide has been extensively studied for its potential in treating hypercholesterolemia and atherosclerosis. In preclinical studies, this compound has been shown to reduce LDL-cholesterol levels by up to 40% and increase HDL-cholesterol levels by up to 20%. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its cardiovascular benefits.

属性

IUPAC Name

(3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3,4,5-triethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O7/c1-5-30-20-12-16(13-21(31-6-2)23(20)32-7-3)24(28)33-14-18-22(15(4)27)26(29)19-11-9-8-10-17(19)25-18/h8-13H,5-7,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSPPIAEUNULGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OCC2=NC3=CC=CC=C3[N+](=C2C(=O)C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。